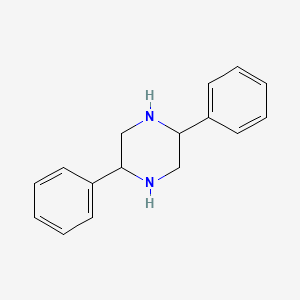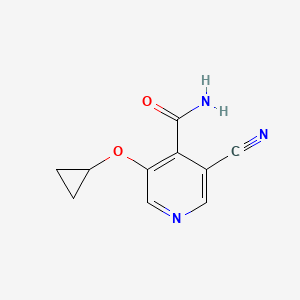
3-Cyano-5-cyclopropoxyisonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-5-cyclopropoxyisonicotinamide is a chemical compound that belongs to the class of isonicotinamides. This compound is characterized by the presence of a cyano group (-CN) and a cyclopropoxy group (-O-C3H5) attached to the isonicotinamide core. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-cyclopropoxyisonicotinamide typically involves the reaction of isonicotinic acid or its derivatives with appropriate reagents to introduce the cyano and cyclopropoxy groups. One common method involves the cyanoacetylation of amines, where isonicotinic acid is reacted with cyanoacetic acid derivatives under specific conditions . The reaction conditions may vary, but they often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-cyclopropoxyisonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions where the cyano or cyclopropoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
3-Cyano-5-cyclopropoxyisonicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-Cyano-5-cyclopropoxyisonicotinamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Cyano-5-methoxyisonicotinamide: Similar structure but with a methoxy group instead of a cyclopropoxy group.
3-Cyano-5-ethoxyisonicotinamide: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
3-Cyano-5-propoxyisonicotinamide: Similar structure but with a propoxy group instead of a cyclopropoxy group.
Uniqueness
3-Cyano-5-cyclopropoxyisonicotinamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
3-cyano-5-cyclopropyloxypyridine-4-carboxamide |
InChI |
InChI=1S/C10H9N3O2/c11-3-6-4-13-5-8(9(6)10(12)14)15-7-1-2-7/h4-5,7H,1-2H2,(H2,12,14) |
InChI Key |
JMPDSFFSZSMGNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CN=C2)C#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-{[2-(cyclopropylcarbonyl)hydrazinyl]carbonothioyl}-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B14811842.png)
![(S)-2-(2'-(bis(4-(trifluoromethyl)phenyl)phosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B14811845.png)
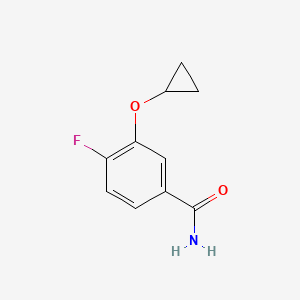
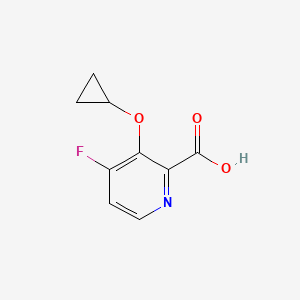
![ethyl (2E)-4-{2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl}-4-oxobut-2-enoate](/img/structure/B14811870.png)
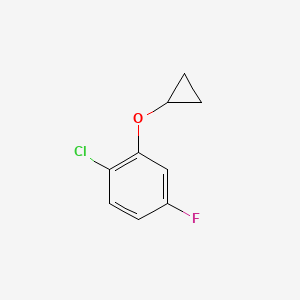
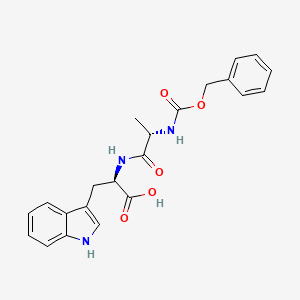
![Rel-((1R,5R,6R)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B14811876.png)
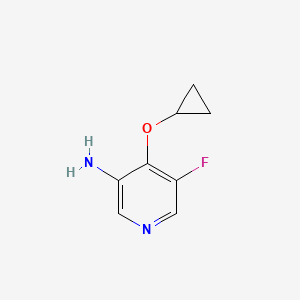
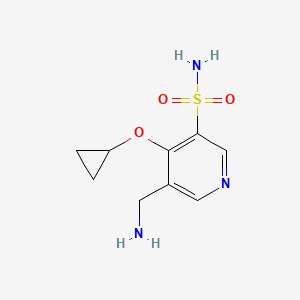
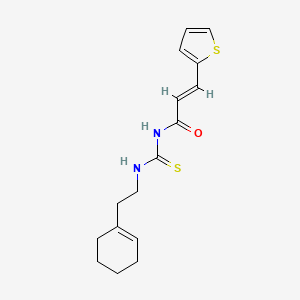
![N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide](/img/structure/B14811909.png)
![1,2-Dimethoxycyclobuta[b]quinoxaline-5-carboxylic acid](/img/structure/B14811917.png)
